molecular formula C15H9F2N3OS B5805420 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide

Cat. No. B5805420
M. Wt: 317.3 g/mol
InChI Key: FVOUEKIZWSVGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide, also known as DZNep, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DZNep is a synthetic compound that was first synthesized in 2009 and has since been extensively studied for its ability to inhibit the activity of the polycomb repressive complex 2 (PRC2), a protein complex that regulates gene expression.

Mechanism of Action

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide inhibits the activity of PRC2 by reducing the levels of the histone methyltransferase enhancer of zeste homolog 2 (EZH2), a key component of the complex. This results in the reactivation of tumor suppressor genes that are normally silenced by PRC2.
Biochemical and Physiological Effects:
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide has been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide in lab experiments is its ability to inhibit the activity of PRC2, which is known to play a role in the development of various types of cancers. Additionally, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential therapeutic agent for cancer treatment. However, one limitation of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are many potential future directions for the use of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide in scientific research. One area of interest is the development of combination therapies that include N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide and other anti-cancer agents. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory effects of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide. Finally, there is potential for the development of more potent and selective inhibitors of PRC2 that are based on the structure of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide.

Synthesis Methods

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide can be synthesized through a multi-step process involving the condensation of 2,4-difluoroaniline with thioacetamide, followed by the reaction of the resulting thiazole intermediate with nicotinoyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of PRC2, which is known to play a role in the development of various types of cancers. Additionally, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3OS/c16-10-3-4-11(12(17)6-10)13-8-22-15(19-13)20-14(21)9-2-1-5-18-7-9/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOUEKIZWSVGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

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